molecular formula C13H14N4S2 B4731028 7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

Cat. No.: B4731028
M. Wt: 290.4 g/mol
InChI Key: IPVBTCXZRCRXNQ-UHFFFAOYSA-N
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Description

7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[76002,6011,15]pentadeca-1(9),2,4,7,11(15)-pentaene is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[76002,6011,15]pentadeca-1(9),2,4,7,11(15)-pentaene involves multiple steps, typically starting with the formation of the core tetracyclic structureCommon reagents used in these steps include thioethers, azides, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: Functional groups on the rings can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[76002,6

Mechanism of Action

The mechanism by which 7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene stands out due to its specific propylsulfanyl and thia groups, which can impart unique chemical and physical properties. These features may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

7-propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S2/c1-2-6-18-13-15-12-10(11-16-14-7-17(11)13)8-4-3-5-9(8)19-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBTCXZRCRXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)CCC3)C4=NN=CN41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Reactant of Route 2
Reactant of Route 2
7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Reactant of Route 3
Reactant of Route 3
7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Reactant of Route 4
Reactant of Route 4
7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Reactant of Route 5
Reactant of Route 5
7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Reactant of Route 6
Reactant of Route 6
7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

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